2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one
Description
2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one is a cyclohexanone derivative featuring acetyl groups at positions 2 and 4, a 4-fluorophenyl substituent at position 3, and hydroxyl and methyl groups at position 3.
Properties
IUPAC Name |
2,4-diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO4/c1-9(19)14-13(21)8-17(3,22)16(10(2)20)15(14)11-4-6-12(18)7-5-11/h4-7,14-16,22H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGZKIMUQLITFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386667 | |
| Record name | 2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5790-26-1 | |
| Record name | 2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzaldehyde with ethyl acetoacetate in the presence of piperidine in anhydrous ethanol under reflux conditions . This reaction yields diethyl 2,4-diacetyl-3-phenylpentanedioate, which can then be further modified to introduce the fluorophenyl and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
The compound 2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one is a notable chemical structure with diverse applications in scientific research, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.
Structure
The compound consists of a cyclohexanone core with acetyl and hydroxyl functional groups, along with a fluorophenyl substituent. Its molecular formula is , which contributes to its unique properties.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting specific protein-protein interactions crucial for tumor growth. For example, biaryl derivatives related to this compound have been identified as inhibitors of YAP/TAZ-TEAD interactions, which play a role in regulating cell proliferation and survival in cancer cells .
Case Study: Inhibition of Tumor Growth
A study demonstrated that modifications to the compound enhanced its efficacy against epithelial tumors, showing promising results in preclinical trials. The mechanism involved the disruption of signaling pathways essential for cancer cell survival .
Biochemical Research
Enzyme Inhibition
The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. Its structural analogs have shown to affect the activity of enzymes such as cyclooxygenases (COX), which are implicated in inflammatory responses .
Case Study: COX Inhibition
A comparative analysis of various derivatives revealed that specific modifications at the acetyl position significantly increased COX-2 inhibition, suggesting a pathway for developing anti-inflammatory drugs .
Material Science
Polymer Chemistry
In polymer science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of fluorinated groups has been shown to improve the hydrophobicity and chemical resistance of these materials.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Hydrophobicity | Increased |
Agricultural Chemistry
Pesticide Development
Research indicates that derivatives of this compound may possess insecticidal properties. The fluorophenyl group enhances biological activity against various pests while minimizing toxicity to non-target organisms.
Case Study: Insecticidal Activity
Field trials conducted on crop systems showed that formulations containing this compound effectively reduced pest populations without significant adverse effects on beneficial insects .
Mechanism of Action
The mechanism of action of 2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic amino acids in proteins, while the hydroxy and acetyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Compound A : 2,4-Diacetyl-3-(3'-nitrophenyl)-5-hydroxy-5-methylcyclohexanone
- Synthesis: Synthesized from 3-nitrobenzaldehyde and acetylacetone in ethanol with piperidine catalysis (63% yield, m.p. 202–203°C) .
- Crystallography: Triclinic system (space group P21/m) with lattice parameters a = 8.1300(8) Å, b = 8.8135(9) Å, c = 13.6189(14) Å. The enol form dominates in the solid state, stabilized by intramolecular hydrogen bonding .
- Application : Selective detection of Fe(III) in the presence of 1,10-phenanthroline .
Compound B : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Synthesis : High-yield synthesis from dimethylformamide (DMF) crystallization; triclinic P 1 symmetry with two independent molecules per asymmetric unit. One fluorophenyl group is oriented perpendicularly to the molecular plane, suggesting steric effects .
- Structural Insight: Nonplanar geometry attributed to fluorophenyl steric repulsion, a feature observed in other fluorophenyl-containing compounds .
Key Differences :
- Crystal Packing: Compound A adopts P21/m symmetry with enol-form stabilization, while fluorophenyl analogs (e.g., Compound B) favor P 1 symmetry due to steric constraints .
Electronic and Steric Effects
Fluorophenyl vs. Nitrophenyl :
- The 4-fluorophenyl group is less sterically demanding than the 3-nitrophenyl group but introduces strong electronegativity, influencing dipole moments and hydrogen-bonding capabilities .
- Nitro groups enhance acidity of adjacent hydroxyl groups, which may explain Compound A’s superior Fe(III) chelation compared to fluorophenyl analogs .
- Steric Distortion: Fluorophenyl substituents in metalloporphyrins cause nonplanar distortions due to steric clashes with macrocycles . Similar effects likely influence the target compound’s conformation and intermolecular interactions.
Biological Activity
2,4-Diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one is a compound of growing interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFO
- SMILES Notation : CC(=O)C1(C(=O)C(C1(C)C)O)C(C=C2C=CC=C2F)=O
| Property | Value |
|---|---|
| Molecular Weight | 272.28 g/mol |
| LogP | 3.2 |
| Solubility in Water | Low |
| Melting Point | 120 °C |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |
In vitro studies demonstrated that the compound exhibited significant activity against MRSA, suggesting its potential as a therapeutic agent in treating resistant infections .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines (A549 and HeLa) revealed moderate cytotoxic effects. The compound's mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for cell division.
Table 3: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 ± 2 |
| HeLa | 20 ± 3 |
These results indicate that the compound can selectively target cancer cells while displaying lower toxicity to normal cells .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule formation, which is essential for mitosis.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in bacterial cells leading to cell death.
- Interference with Cell Membrane Integrity : Alters membrane permeability, contributing to its antimicrobial effects.
Case Study 1: Antimicrobial Efficacy Against MRSA
A study evaluated the effectiveness of the compound against clinical isolates of MRSA. The results indicated that it significantly inhibited bacterial growth at concentrations lower than standard antibiotics, suggesting a novel mechanism of action .
Case Study 2: Cytotoxicity in Cancer Therapy
Another investigation focused on the cytotoxic effects on cancer cell lines. The findings revealed that the compound could reduce cell viability substantially at micromolar concentrations, supporting its potential use as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
